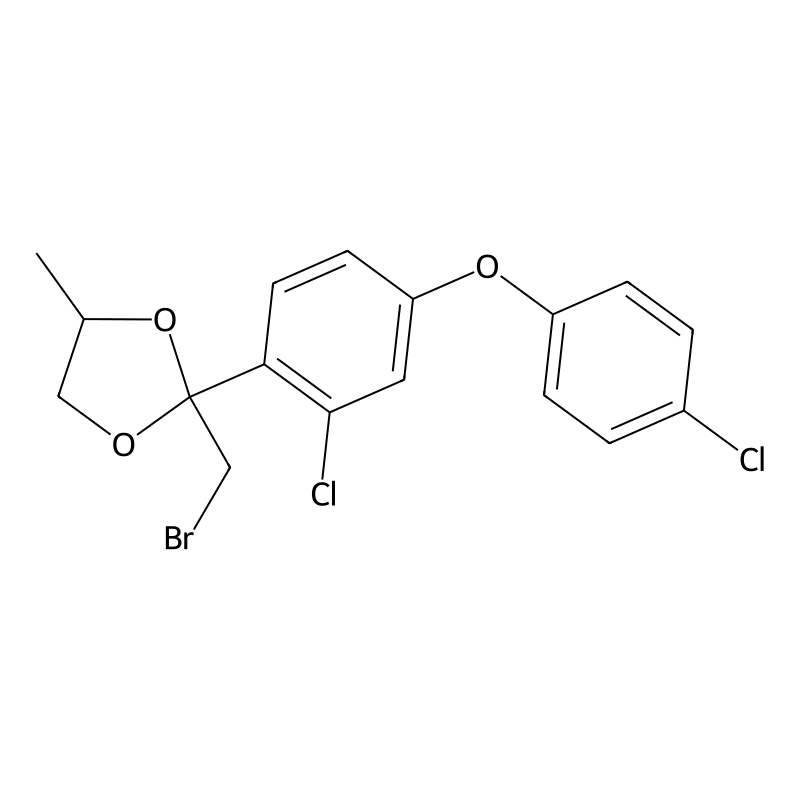

2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane is a complex organic compound with the molecular formula C17H15BrCl2O3 and a CAS number of 873012-43-2. This compound features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms. The presence of bromomethyl and chlorophenoxy groups contributes to its unique chemical properties and potential biological activities.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in a substitution reaction, making it useful for further synthetic applications.

- Reduction Reactions: The dioxolane ring can be reduced under specific conditions, potentially altering its reactivity and biological activity.

- Electrophilic Aromatic Substitution: The chlorophenoxy group may participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antifungal Properties: Some derivatives of dioxolane compounds have shown effectiveness against fungal pathogens.

- Antitumor Activity: The presence of halogen substituents is often associated with enhanced antitumor activity in various studies.

- Insecticidal Effects: Compounds similar to 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane have been investigated for their insecticidal properties, particularly in agricultural applications.

The synthesis of 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane typically involves:

- Formation of the Dioxolane Ring: This can be achieved through the reaction of appropriate aldehydes or ketones with diols.

- Bromomethylation: The introduction of the bromomethyl group can be accomplished using bromomethane in the presence of a suitable base.

- Chlorination: Chlorination processes may be employed to introduce the chlorophenoxy group into the aromatic system.

Specific methods may vary, and detailed reaction conditions are often found in patent literature or specialized chemical synthesis texts .

This compound has potential applications in various fields:

- Agriculture: As an insecticide or fungicide, it could be utilized in crop protection.

- Pharmaceuticals: Its biological activities suggest potential uses in drug development, particularly for antifungal or anticancer agents.

- Material Science: The unique properties of dioxolanes make them suitable for use in polymer chemistry and material formulations.

Studies on the interactions of 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane with biological systems are crucial for understanding its efficacy and safety. Investigations into its binding affinity to specific enzymes or receptors could provide insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Difenoconazole | Contains a dioxole structure; used as a fungicide | Exhibits broad-spectrum antifungal activity |

| Chlorothalonil | Halogenated aromatic compound; used as a fungicide | Known for its low toxicity to mammals |

| Triazole Derivatives | Contains a triazole ring; used in agriculture | Potent antifungal properties |

The uniqueness of 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane lies in its specific combination of halogenated groups and the dioxolane structure, which may enhance its biological activity compared to these similar compounds.